1,10-Phenanthroline-4-carbonitrile
Description
Structure
3D Structure
Properties
CAS No. |
31301-32-3 |
|---|---|
Molecular Formula |
C13H7N3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
1,10-phenanthroline-4-carbonitrile |
InChI |
InChI=1S/C13H7N3/c14-8-10-5-7-16-13-11(10)4-3-9-2-1-6-15-12(9)13/h1-7H |
InChI Key |
CUXAWUIILQTNRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=NC=CC(=C3C=C2)C#N)N=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 1,10 Phenanthroline 4 Carbonitrile and Its Derivatives
Direct Synthetic Routes to 1,10-Phenanthroline-4-carbonitrile
The direct introduction of a cyano group onto the 1,10-phenanthroline (B135089) core at the 4-position presents a streamlined approach to the target molecule. An improved synthetic protocol for producing 4-cyano-1,10-phenanthroline and 4,7-dicyano-1,10-phenanthroline has been reported, highlighting the importance of these compounds as ligands in coordination chemistry, particularly for ruthenium complexes. nih.gov
While the classic Skraup reaction, involving the reaction of o-phenylenediamine (B120857) with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent, is the foundational method for creating the parent 1,10-phenanthroline ring system, direct cyanation of the unsubstituted phenanthroline at the C4 position is less common due to challenges in controlling regioselectivity. nih.govwikipedia.org The reactivity of the phenanthroline nucleus often leads to substitution at the more electron-deficient positions.
Regioselective Functionalization Strategies at the C4 Position of the Phenanthroline Core
Given the challenges of direct C4 cyanation, multi-step regioselective strategies are more commonly employed. These methods involve the initial introduction of a functional group at the C4 position that can then be converted to a nitrile. The distinct reactivity of the different carbon atom pairs ( nih.govresearchgate.net, researchgate.netmdpi.com, wikipedia.orgnih.gov, and nih.gov) on the phenanthroline ring allows for targeted functionalization. nih.gov
Nucleophilic Substitution Reactions for Precursor Formation
Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing functionalities onto the phenanthroline core. masterorganicchemistry.com This type of reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged Meisenheimer complex intermediate. libretexts.org
To synthesize a precursor for this compound, a halo-substituted phenanthroline, such as 4-chloro- or 4-bromo-1,10-phenanthroline, is often prepared first. The presence of a halogen at the C4 position provides a leaving group that can be displaced by a nucleophile. For instance, the oxidation of 2,9-dimethyl-1,10-phenanthroline with sodium chlorite (B76162) can unexpectedly lead to chlorinated products at the C4 and C7 positions, suggesting an SNAr-type mechanism. mdpi.com The synthesis of 4,7-dichloro-1,10-phenanthrolines, which are sensitive to hydrolysis, further underscores the potential for nucleophilic substitution at these positions. mdpi.com
Transition-Metal-Catalyzed Cross-Coupling Methodologies for Nitrile Introduction
Transition-metal-catalyzed cross-coupling reactions are a highly effective and widely used method for forming carbon-carbon and carbon-heteroatom bonds. The introduction of a nitrile group onto the phenanthroline skeleton at the C4 position is frequently achieved through these methods, typically using a 4-halo-1,10-phenanthroline precursor.
Palladium-Catalyzed Cyanation: Palladium-based catalysts are extensively used for the cyanation of aryl halides. rsc.org An efficient method for the cyanation of aryl chlorides, which can be applied to chloro-substituted phenanthrolines, employs a Pd₂(dba)₃/dppf catalyst system with Zn(CN)₂ as the cyanide source. researchgate.net This approach has been successfully used to convert 4-chloro- and 4,7-dichloro-1,10-phenanthrolines into their corresponding nitriles. researchgate.net The use of non-toxic cyanide sources like K₄[Fe(CN)₆]·3H₂O with palladacycle catalysts has also been demonstrated as a practical and safer alternative for the cyanation of (hetero)aryl halides. nih.govorganic-chemistry.org
| Catalyst System | Cyanide Source | Substrate | Product | Reference |
| Pd₂(dba)₃/dppf, Zn | Zn(CN)₂ | 4-Chloro-1,10-phenanthroline | This compound | researchgate.net |
| Pd₂(dba)₃/dppf, Zn | Zn(CN)₂ | 4,7-Dichloro-1,10-phenanthroline | 1,10-Phenanthroline-4,7-dicarbonitrile | researchgate.net |
| [(allyl)PdCl]₂/DPEphos | K₄[Fe(CN)₆] | Aryl Imidazolylsulfonates | Benzonitriles | organic-chemistry.org |
Copper-Catalyzed Cyanation: Copper-catalyzed reactions, particularly the Rosenmund-von Braun reaction, have historically been used for cyanation. Modern advancements have led to milder and more efficient catalytic systems. A copper-catalyzed domino halogen exchange-cyanation of aryl bromides using CuI, KI, and N,N'-dimethylethylenediamine as a ligand provides an effective route to aromatic nitriles. nih.gov This methodology avoids the use of stoichiometric copper(I) cyanide and simplifies product purification. nih.gov The activation of aryl halides by a Cu⁰/1,10-phenanthroline system can also generate the active Cu(I) catalyst for cross-coupling reactions. rsc.org
| Catalyst System | Cyanide Source | Substrate | Product | Reference |
| CuI/KI, N,N'-dimethylethylenediamine | NaCN | Aryl Bromides | Aromatic Nitriles | nih.gov |
| CuSO₄·5H₂O, 1,10-phenanthroline | - | Alkynyl Bromides | Ynamides | nih.gov |
Oxidative Nucleophilic Substitution of Hydrogen (SNArH) Pathways for Nitrile-Bearing Derivatives
The direct functionalization of C-H bonds is a highly atom-economical approach. Oxidative nucleophilic substitution of hydrogen (SNArH) allows for the introduction of nucleophiles onto aromatic systems without the pre-installation of a leaving group. In this pathway, an oxidizing agent is used to facilitate the removal of a hydride ion, enabling the nucleophilic attack. While the application of SNArH for the direct cyanation of the C4 position of 1,10-phenanthroline is not extensively documented, the principles of this reaction type are well-established for other heterocyclic systems. The presence of the electron-withdrawing nitrogen atoms in the phenanthroline ring makes it susceptible to nucleophilic attack, a characteristic that is fundamental to SNArH reactions.
Advanced Synthetic Approaches to Polyfunctionalized 1,10-Phenanthroline Systems
The synthesis of phenanthroline derivatives with multiple functional groups allows for the fine-tuning of their electronic and steric properties. These polyfunctionalized systems are often constructed through multi-step synthetic sequences.
Multi-Step Conversions from Existing Phenanthroline Derivatives
The synthesis of complex phenanthroline derivatives often relies on a stepwise approach, where functional groups are introduced sequentially. rsc.orgmsu.edu For example, starting with a substituted phenanthroline, such as 4,7-dimethyl-1,10-phenanthroline, further modifications can be made. Lithiation of the methyl groups followed by alkylation is a known method to introduce different side chains. princeton.edu
A common strategy to obtain this compound could involve the following conceptual pathway:
Synthesis of a suitable precursor, such as 4-methyl-1,10-phenanthroline (B1583650).
Oxidation of the methyl group to a carboxylic acid.
Conversion of the carboxylic acid to an amide.
Dehydration of the amide to yield the desired nitrile.
Alternatively, the hydrolysis of a nitrile group to a carboxylic acid is a known transformation, which can be part of a synthetic route to create polyfunctionalized phenanthrolines containing both nitrile and carboxylic acid moieties. mdpi.com The synthesis of 4,7-disubstituted-1,10-phenanthroline-5-carbonitriles and their subsequent hydrolysis reactions further illustrate the utility of the nitrile group as a synthetic intermediate. mdpi.com
One-Pot Synthetic Procedures for Phenanthroline Derivatives
One-pot syntheses, wherein multiple reaction steps are carried out in a single reactor without isolating intermediates, represent an efficient and atom-economical approach in organic chemistry. organic-chemistry.org This methodology has been successfully applied to the synthesis of various 1,10-phenanthroline derivatives, offering advantages such as reduced reaction times, simplified purification processes, and minimized solvent waste. These procedures often involve multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product. organic-chemistry.orgrsc.orgnih.gov
A notable example is the one-pot, three-component condensation for synthesizing 2-phenylimidazo[4,5-f] nih.govnih.govphenanthroline derivatives. This solvent-free method involves the reaction of 1,10-phenanthroline-5,6-dione (B1662461), an appropriate aldehyde, and ammonium (B1175870) acetate (B1210297). scholarsresearchlibrary.com The use of iodine as a catalyst in this reaction is crucial, as it activates the carbonyl group of the aldehyde, facilitating the formation of the imidazole (B134444) ring. scholarsresearchlibrary.com The reaction proceeds efficiently at room temperature by grinding the components together, yielding the desired products in excellent yields (89-95%). scholarsresearchlibrary.com
Another significant one-pot approach is the synthesis of 4,7-dibromoaryl-1,10-phenanthrolines. This method starts from 1-bromoaryl-3-chloroacetone and o-phenylenediamine, utilizing a mixture of acids as a catalyst to achieve yields of up to 64%. researchgate.net Furthermore, a one-step synthesis for symmetrical 1,10-phenanthroline derivatives has been developed, which employs a mixed water-reducing agent consisting of concentrated hydrochloric acid and an organic acid. google.com This procedure involves reacting a substituted o-phenylenediamine with a ketone, offering a more environmentally friendly alternative to classical methods that often use hazardous oxidants like arsenic pentoxide. google.com
The synthesis of a new 1,10-dimethylphenanthrolinium sulphate ionic liquid was also achieved through a one-pot procedure. This process involves the initial alkylation of 1,10-phenanthroline, followed by sulfonation and acetylation to yield the final product. iljs.org.ng
Moreover, multi-component reactions have been utilized to create complex phenanthroline-based structures. For instance, a four-component reaction starting from 1,10-phenanthroline-5,6-dione, an amine, an aldehyde, and ammonium acetate can produce imidazo-phenanthroline ligands. rsc.org These ligands can then be complexed with metals to form luminescent complexes. rsc.org Similarly, a bistriazolyl-phenanthroline-Cu(II) complex has been synthesized and immobilized on nanomagnetic iron oxide, showcasing the versatility of one-pot procedures in creating functional materials. nih.gov
The following tables summarize the research findings for these one-pot synthetic procedures for various 1,10-phenanthroline derivatives.
| Product | Reactants | Catalyst/Reagents | Conditions | Yield | Reference |
| 2-Phenylimidazo[4,5-f] nih.govnih.govphenanthroline derivatives | 1,10-Phenanthroline-5,6-dione, Aldehyde, Ammonium acetate | Iodine | Solvent-free, Room temperature, Grinding | 89-95% | scholarsresearchlibrary.com |
| 4,7-Dibromoaryl-1,10-phenanthroline | 1-Bromoaryl-3-chloroacetone, o-Phenylenediamine | Mixed acids | - | up to 64% | researchgate.net |
| Symmetrical 1,10-Phenanthroline derivatives | Substituted o-phenylenediamine, Ketone | Concentrated HCl, Organic acid | 70-100°C, Reflux | - | google.com |
| 1,10-Dimethylphenanthrolinium sulphate ionic liquid | 1,10-Phenanthroline | Alkylating agent, Sulfonating agent, Acetylating agent | One-pot | - | iljs.org.ng |
| Imidazo-phenanthroline ligands | 1,10-Phenanthroline-5,6-dione, Amine, Aldehyde, Ammonium acetate | - | Domino four-component reaction | 28-90% | rsc.org |
Coordination Chemistry of 1,10 Phenanthroline 4 Carbonitrile Ligands
Ligand Design Principles: Influence of the 4-Nitrile Group on Coordination Properties
The introduction of a nitrile (-CN) group at the 4-position of the 1,10-phenanthroline (B135089) scaffold significantly modulates its coordination properties. The nitrile group is strongly electron-withdrawing, which has a profound effect on the electronic structure of the entire ligand. This electronic perturbation influences the basicity of the nitrogen donor atoms and, consequently, the stability and properties of the resulting metal complexes.
The electron-withdrawing nature of the 4-nitrile group decreases the electron density on the nitrogen atoms of the phenanthroline ring system. This reduction in basicity can affect the thermodynamics of complex formation, influencing the stability constants of the metal complexes. Furthermore, the presence of the nitrile group can introduce additional steric bulk, which can play a role in determining the coordination geometry and the formation of specific structural architectures.
Complexation with Transition Metal Ions
1,10-Phenanthroline-4-carbonitrile readily forms stable complexes with a variety of transition metal ions. The coordination typically occurs through the two nitrogen atoms of the phenanthroline core, forming a stable five-membered chelate ring. researchgate.net The specific properties of these complexes are highly dependent on the nature of the metal ion, its oxidation state, and the stoichiometry of the complex.
Formation of Homo- and Heteroleptic Coordination Complexes
This compound can participate in the formation of both homoleptic and heteroleptic complexes. Homoleptic complexes contain only one type of ligand, such as [M(phen-CN)₃]ⁿ⁺, where 'phen-CN' represents this compound and 'M' is a metal ion. The formation and stability of such complexes are well-documented for the parent 1,10-phenanthroline ligand with various transition metals, including iron(II), nickel(II), and copper(I). wikipedia.org
Heteroleptic complexes, on the other hand, involve the coordination of this compound alongside other types of ligands. The synthesis of heteroleptic complexes can sometimes be challenging due to the possibility of ligand scrambling. researchgate.net However, the formation of stable heteroleptic complexes allows for the fine-tuning of the properties of the resulting coordination compound. For instance, in heteroleptic copper(I) complexes, the choice of ancillary ligands in addition to a phenanthroline-based ligand can influence the complex's optical and electrochemical properties. researchgate.net
Influence of Metal Ion Oxidation States on Complex Formation Stability
The oxidation state of the metal ion plays a critical role in the stability of the resulting complex with this compound. Generally, higher oxidation states on the metal ion lead to stronger electrostatic attraction with the electron-rich nitrogen donors of the ligand, resulting in more stable complexes.
The stability of complexes with bivalent first-row transition metals often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). However, for tris-complexes, anomalies can occur. For instance, the tris-complex of iron(II) with 1,10-phenanthroline shows unusually high stability due to the formation of a spin-paired complex. The complexation of 1,10-phenanthroline and its derivatives can also stabilize specific oxidation states of the metal ion. researchgate.net
Complexation with Lanthanide and Actinide Ions
The complexation of 1,10-phenanthroline-based ligands with lanthanide and actinide ions is an area of significant research interest, particularly in the context of nuclear fuel reprocessing and radioactive waste separation. rsc.org Phenanthroline derivatives have been investigated for their ability to selectively bind to actinide ions over lanthanide ions. rsc.orgnih.gov
Theoretical studies using density functional theory (DFT) have provided insights into the complexation behavior of phenanthroline-based ligands with trivalent lanthanides and actinides. nih.gov These studies have explored how functionalization of the phenanthroline core can influence the selectivity of the ligand for actinides over lanthanides. nih.gov The presence of both hard (oxygen) and soft (nitrogen) donor atoms within the ligand can lead to a "synergistic effect" that enhances this selectivity. nih.gov
Experimental work has shown that phenanthroline diamide (B1670390) extractants can exhibit selectivity for certain trivalent actinide ions (Am³⁺, Cm³⁺, Bk³⁺, Cf³⁺) over the analogous lanthanide ion, Eu³⁺. rsc.org The extraction efficiency was found to be non-periodic across the actinide series, with americium(III) being the most effectively extracted. rsc.org
Metal-Ligand Bonding and Electronic Effects in Coordination Complexes
The bonding between the metal ion and the this compound ligand is primarily a coordinate covalent bond, where the nitrogen atoms donate their lone pair of electrons to the vacant orbitals of the metal ion. The electron-withdrawing nitrile group at the 4-position influences the electronic properties of the complex.
This electronic modification can affect the metal-to-ligand charge-transfer (MLCT) transitions, which are often observed in the UV-Vis absorption spectra of these complexes. libretexts.org The energy of these transitions can be tuned by altering the substituents on the phenanthroline ligand. researchgate.net The introduction of the nitrile group is expected to lower the energy of the π* orbitals of the ligand, which can lead to a red-shift in the MLCT absorption bands.
Furthermore, the electronic effects of the ligand can influence the redox properties of the metal center. The electron-withdrawing nature of the 4-nitrile group can make the metal center more difficult to oxidize.
Elucidation of σ-Donation and π-Acceptance Characteristics of the Ligand
The electronic character of a ligand is fundamentally described by its ability to donate electron density to a metal center through a σ-bond (σ-donation) and to accept electron density from the metal into its own π-system (π-acceptance). In the case of this compound, the presence of the cyano group significantly impacts these properties.
Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in quantifying the σ-donor and π-acceptor capabilities of substituted phenanthroline ligands. researchgate.net One such approach involves the analysis of metal-carbonyl complexes, where the CO stretching frequencies serve as a sensitive probe of the electronic environment at the metal center. In a series of [Mo(CO)₄(phen)] complexes (where phen represents a substituted phenanthroline), a combination of experimental infrared (IR) data and DFT calculations using an extended transition state (ETS) scheme combined with natural orbitals for chemical valence (NOCV) has allowed for the energetic quantification of both the ligand-to-metal σ-donation (Eσ) and the metal-to-ligand π-back-donation (Eπ). researchgate.net
Simultaneously, the cyano group enhances the π-acceptor character of the ligand. The π* orbitals of the phenanthroline ring system are lowered in energy by the electron-withdrawing nature of the nitrile, making them more accessible for back-donation from the metal's d-orbitals. This increased π-acceptance is a key feature of phenanthroline ligands bearing electron-withdrawing substituents. libretexts.org
A comparative analysis of related substituted phenanthroline complexes can offer further insight. For instance, studies on ruthenium(II) complexes of 4'-chloro- and 4'-cyano-2,2':6',2''-terpyridine (a related polypyridyl ligand) have shown that the introduction of the cyano group dramatically alters the photophysical and redox properties, indicating a significant modification of the ligand's electronic structure. researchgate.net
| Ligand Property | Effect of 4-Carbonitrile Substituent | Underlying Electronic Mechanism |
|---|---|---|
| σ-Donation | Decreased | Inductive electron withdrawal by the -CN group reduces electron density on the nitrogen donor atoms. |
| π-Acceptance | Increased | The electron-withdrawing -CN group lowers the energy of the ligand's π* orbitals, facilitating metal-to-ligand back-donation. |
Role of the Nitrile Group in Modulating Electronic Density and Ligand Field
The nitrile group at the 4-position of the 1,10-phenanthroline ring plays a crucial role in modulating the electronic density distribution within the ligand and, consequently, the ligand field strength it imparts upon coordination to a metal center. The ligand field strength, in turn, dictates the magnitude of the d-orbital splitting in the metal ion, which has profound effects on the spectroscopic, magnetic, and reactive properties of the resulting complex.
In the context of ligand field theory, 1,10-phenanthroline is generally considered a strong-field ligand, capable of inducing a large d-orbital splitting (Δo in an octahedral complex). The introduction of the 4-carbonitrile substituent further enhances this strong-field character. The increased π-accepting capability of the 4-cyano-1,10-phenanthroline ligand strengthens the metal-ligand bond through enhanced π-back-donation. This stronger interaction leads to a greater stabilization of the metal's t₂g orbitals and a corresponding increase in the ligand field splitting energy.
Spectroscopic studies of metal complexes with substituted phenanthroline ligands provide experimental evidence for these electronic modulations. For example, in ruthenium(II) polypyridyl complexes, the introduction of electron-withdrawing groups like cyano on the phenanthroline ligand leads to a stabilization of the metal-to-ligand charge transfer (MLCT) excited state. researchgate.net This is a direct consequence of the lowered energy of the ligand's π* orbitals, which are the acceptor orbitals in the MLCT transition.
Furthermore, electrochemical studies on complexes of substituted phenanthrolines reveal the influence of the substituent on the redox potentials of the metal center. The electron-withdrawing cyano group makes the metal center more difficult to oxidize and easier to reduce, a direct reflection of the altered electronic density at the metal. rsc.org
| Property | Unsubstituted 1,10-Phenanthroline | This compound | Reason for Change |
|---|---|---|---|
| Electron Density on Ring | High | Lower | Electron-withdrawing effect of the -CN group. |
| Basicity | Higher | Lower | Reduced electron density on nitrogen atoms. |
| Ligand Field Strength | Strong | Stronger | Enhanced π-acceptance leading to greater d-orbital splitting. |
| MLCT Energy | Higher | Lower | Stabilization of the ligand's π* acceptor orbitals. |
Structural Elucidation and Characterization of 1,10 Phenanthroline 4 Carbonitrile Compounds
Single-Crystal X-ray Diffraction Studies of Ligands and Metal Complexes
Single-crystal X-ray diffraction stands as the definitive method for elucidating the solid-state structure of crystalline materials, including 1,10-phenanthroline-based compounds and their metal complexes. This technique provides precise atomic coordinates, bond lengths, and bond angles, offering a detailed three-dimensional view of the molecule.
For instance, the crystal structure of a hydroxo-bridged dinuclear copper(II) complex with 1,10-phenanthroline (B135089), [Cu₂(phen)₂(OH)₂(H₂O)₂][Cu₂(phen)₂(OH)₂(Cl₂)Cl₂]·6H₂O, was determined using this method. nih.gov The analysis revealed distorted square-pyramidal geometries around the copper ions, with coordination involving the nitrogen atoms of the phenanthroline ligands and oxygen atoms from hydroxo bridges and water molecules. nih.gov
Similarly, the structures of various metal complexes with substituted phenanthroline ligands have been characterized. The reaction of 2-phenyl-1,10-phenanthroline (B3045544) with different metal salts yielded complexes whose structures were elucidated by single-crystal X-ray diffraction. nih.gov For example, the copper(II) complex, [CuCl₂(C₁₈H₁₂N₂)], showed a tetrahedrally distorted square-planar geometry around the copper center. nih.gov The palladium(II) complex, [PdBr(C₁₈H₁₁N₂)], exhibited a square-planar geometry. nih.gov
In another study, the rhenium complex Re(1,10-phenanthroline)(CO)₃(MeCN) was characterized, providing detailed information on its molecular structure. researchgate.net The crystal structure of the 1:1 adduct of trichloromethylmercury chloride and 1,10-phenanthroline has also been determined, revealing the coordination environment around the mercury atom. rsc.org Furthermore, the structures of several new 1,10-phenanthroline-mono-N-oxide derivatives have been analyzed by X-ray diffractometry, confirming their molecular configurations. mdpi.com
These studies highlight the power of single-crystal X-ray diffraction in providing unequivocal structural evidence for 1,10-phenanthroline-containing compounds, which is crucial for understanding their chemical behavior and designing new materials with specific properties. nih.govnih.govresearchgate.netrsc.orgmdpi.comresearchgate.netacs.orgresearchgate.net
Advanced Spectroscopic Characterization Techniques
Electronic absorption spectroscopy, or UV-Vis, is a key technique for probing the electronic structure of molecules by measuring their absorption of ultraviolet and visible light. For 1,10-phenanthroline and its derivatives, UV-Vis spectra typically exhibit intense absorption bands in the UV region corresponding to π → π* transitions within the aromatic ring system. researchgate.netglobaljournals.orgchemrj.orgdergipark.org.trresearchgate.netnih.gov Weaker n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, are also observed. researchgate.netglobaljournals.orgchemrj.orgdergipark.org.tr
The UV-Vis spectrum of the parent 1,10-phenanthroline ligand shows absorption bands at approximately 236 nm, 261 nm, and 341 nm, which are attributed to π → π* and n → π* transitions. researchgate.net Upon coordination to a metal ion, these bands often exhibit a shift, which provides evidence of complex formation. researchgate.net For example, in mixed ligand complexes of 1,10-phenanthroline and penicillin G procaine (B135) with various metal ions, blue shifts in the absorption bands were observed, indicating complexation. chemrj.org
The electronic spectra of metal complexes can also display metal-to-ligand charge transfer (MLCT) bands, which are often in the visible region and contribute to the color of the complexes. nih.gov For instance, bis-Cu(I)-phenanthroline complexes exhibit MLCT absorption bands in the visible region. nih.gov The position and intensity of these bands are sensitive to the substituents on the phenanthroline ligand and the geometry of the complex. nih.gov
Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often used in conjunction with experimental UV-Vis spectroscopy to predict and interpret the electronic transitions. mdpi.com This combined approach provides a deeper understanding of the electronic structure and photophysical properties of these compounds. mdpi.comglobaljournals.orgdergipark.org.trresearchgate.netnih.govdergipark.org.tr
Table 1: Electronic Absorption Data for 1,10-Phenanthroline and its Complexes
| Compound | Wavelength (λmax, nm) | Transition Type | Reference |
| 1,10-Phenanthroline | 236, 261, 341 | π → π, n → π | researchgate.net |
| 1,10-Phenanthroline | 232 | Not specified | aatbio.com |
| 1,10-Phenanthroline | 290 | Not specified | globaljournals.org |
| [Fe(phen)₃]²⁺ complex | 315.50 | π → π, n → π | dergipark.org.trresearchgate.net |
| [Ni(phen)₂]²⁺ complex | 325.00 | π → π, n → π | dergipark.org.trresearchgate.net |
| [Zn(phen)₂]²⁺ complex | 315.00 | π → π, n → π | dergipark.org.trresearchgate.net |
| Bis-Cu(I)-phenanthroline complex | 444 | MLCT | nih.gov |
| Bis-Cu(I)-phenanthroline-2-amine complex | Not specified | MLCT | nih.gov |
| Bis-Cu(I)-phenanthroline-2-acetamide complex | Not specified | MLCT | nih.gov |
Note: The specific wavelengths and assignments can vary depending on the solvent and other experimental conditions.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 1,10-phenanthroline derivatives in solution. ¹H and ¹³C NMR are the most commonly used techniques.
The ¹H NMR spectrum of unsubstituted 1,10-phenanthroline displays a characteristic pattern of signals in the aromatic region, typically between 7.5 and 9.2 ppm. researchgate.netspectrabase.comchemicalbook.com The chemical shifts and coupling constants of these protons provide detailed information about their chemical environment. For substituted phenanthrolines, such as 4-methyl-1,10-phenanthroline (B1583650) and 5-nitro-1,10-phenanthroline, the ¹H NMR spectra show additional signals and changes in the chemical shifts of the aromatic protons, which are consistent with the electronic effects of the substituents. nih.govchemicalbook.comichemical.com
Upon coordination to a metal ion, the ¹H NMR signals of the phenanthroline ligand are typically shifted, providing evidence of complex formation. researchgate.net The direction and magnitude of the shift depend on the metal ion and the nature of the coordination. For diamagnetic metal complexes, coordination generally leads to a downfield shift of the proton signals due to the deshielding effect of the metal ion. researchgate.net
¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of 1,10-phenanthroline shows distinct signals for each carbon atom in the molecule. nfdi4chem.dechemicalbook.com The chemical shifts are sensitive to the electronic environment, and upon substitution or coordination, the signals for the carbon atoms near the site of modification will shift accordingly. For example, the ¹³C NMR spectrum of 4-methyl-1,10-phenanthroline shows an additional signal for the methyl carbon and shifts in the signals of the aromatic carbons. chemicalbook.com
While less common, other nuclei such as ¹⁵N can also be studied by NMR to provide further structural insights, particularly regarding the nitrogen atoms involved in coordination.
Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for 1,10-Phenanthroline Derivatives
| Compound | Solvent | H2/H9 | H3/H8 | H4/H7 | H5/H6 | Other Signals | Reference |
| 1,10-Phenanthroline | DMSO-d₆ | ~9.1 | ~8.4 | ~7.8 | ~7.7 | - | researchgate.net |
| 4-Methyl-1,10-phenanthroline-1-N-oxide | D₂O | 9.00 (H9) | 8.20 (H3) | 8.38 (H7) | 8.26 (H6), 8.15 (H5) | 3.01 (CH₃) | mdpi.com |
| 5-Methyl-1,10-phenanthroline | CDCl₃ | ~9.2 | ~8.15 | ~7.6 | ~7.6 | 2.75 (CH₃) | chemicalbook.com |
Note: Chemical shifts are approximate and can vary based on experimental conditions.
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.
In the FTIR spectrum of 1,10-phenanthroline, characteristic absorption bands are observed for the C=C and C=N stretching vibrations of the aromatic rings, typically in the range of 1400-1650 cm⁻¹. rsc.orgumich.eduresearchgate.net The out-of-plane C-H bending vibrations appear in the 700-900 cm⁻¹ region. umich.edu For 1,10-phenanthroline-4-carbonitrile, an additional strong absorption band corresponding to the C≡N stretching vibration is expected around 2230-2210 cm⁻¹.
Upon coordination to a metal ion, the vibrational frequencies of the phenanthroline ligand can shift. rsc.orgumich.eduresearchgate.netresearchgate.net The C=C and C=N stretching vibrations often shift to slightly different frequencies, confirming the coordination of the nitrogen atoms to the metal center. rsc.org New bands at lower frequencies (typically below 600 cm⁻¹) may also appear, which can be assigned to the metal-nitrogen (M-N) stretching vibrations, providing direct evidence of coordination. rsc.org
Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of 1,10-phenanthroline and its complexes also shows characteristic bands for the ring vibrations. nih.govresearchgate.net Raman spectroscopy can be particularly useful for studying symmetric vibrations that are weak or absent in the FTIR spectrum. Furthermore, the low-frequency region of the Raman spectrum (below 200 cm⁻¹) is sensitive to the crystal lattice vibrations and can be used to differentiate between different polymorphic forms of a compound. spectroscopyonline.com
Table 3: Key FTIR Absorption Bands (cm⁻¹) for 1,10-Phenanthroline and its Derivatives
| Functional Group | Typical Wavenumber Range (cm⁻¹) | Reference(s) |
| C=C and C=N stretching (aromatic ring) | 1400-1650 | rsc.orgumich.eduresearchgate.net |
| C-H out-of-plane bending | 700-900 | umich.edu |
| C≡N stretching (in nitriles) | 2230-2210 | General chemical knowledge |
| Metal-Nitrogen (M-N) stretching | < 600 | rsc.org |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Various ionization techniques can be employed, such as Electron Ionization (EI), Electrospray Ionization (ESI), and Fast Atom Bombardment (FAB).
For 1,10-phenanthroline and its derivatives, mass spectrometry provides a direct measurement of the molecular ion peak (M⁺ or [M+H]⁺), which confirms the molecular weight of the compound. rsc.orgnist.gov High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion with high precision, which allows for the determination of the elemental formula. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile derivatives of 1,10-phenanthroline. nih.gov In this technique, the components of a mixture are first separated by gas chromatography and then detected by a mass spectrometer.
Mass spectrometry is also a valuable tool for characterizing metal complexes of 1,10-phenanthroline. The mass spectrum of a complex can show the molecular ion of the complex, as well as fragment ions corresponding to the loss of ligands or other parts of the molecule. nih.gov This information can be used to confirm the composition and structure of the complex. For instance, energy-resolved collision-induced dissociation (CID) studies on M²⁺(Phen)₃ complexes have been used to determine the sequential binding energies of the phenanthroline ligands to the metal cation. nih.gov
Electronic Structure and Photophysical Properties
Frontier Molecular Orbitals (HOMO-LUMO) Analysis in 1,10-Phenanthroline-4-carbonitrile and its Complexes
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, dictates the molecule's reactivity and the energy of its electronic transitions. ijsrp.orgwuxiapptec.com
In 1,10-phenanthroline (B135089) and its derivatives, the HOMO is typically a π orbital distributed over the aromatic ring system, representing the electron-donating ability of the molecule. ijsrp.org Conversely, the LUMO is a π* orbital, indicating its capacity to accept an electron. ijsrp.org The energy of these orbitals can be influenced by the presence of substituents on the phenanthroline core and the nature of the solvent. ijsrp.org For instance, theoretical studies on 1,10-phenanthroline have shown that the HOMO-LUMO gap can be modulated by the dielectric constant of the solvent. ijsrp.org
Upon complexation with a metal ion, the electronic structure is significantly altered. In complexes of p-substituted dibenzyltin dichlorides with 1,10-phenanthroline, Density Functional Theory (DFT) calculations have been employed to determine the HOMO and LUMO energies. nih.gov Similarly, for ruthenium(II) phenanthroline complexes, the HOMO-LUMO energy levels are critical for their application in dye-sensitized solar cells, as they determine the efficiency of electron injection into the semiconductor's conduction band. researchgate.net For a substituted 1,10-phenanthroline appended with triphenyltriazine, the HOMO level was found to be deep at -6.5 eV, with the LUMO at -3.0 eV, resulting in a triplet energy of approximately 2.36 eV. nih.gov
The distribution of the HOMO and LUMO can provide insights into the nature of electronic transitions. For many phenanthroline complexes, the HOMO is often localized on the metal center, while the LUMO is centered on the phenanthroline ligand, facilitating Metal-to-Ligand Charge Transfer (MLCT) transitions. dergipark.org.tr
Table 1: Frontier Molecular Orbital Data for Selected 1,10-Phenanthroline Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |
| 3-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-1,10-phenanthroline | -6.5 | -3.0 | 3.5 | Ultraviolet Photoelectron Spectroscopy/Optical Bandgap |
| 1,10-Phenanthroline (in cyclohexane) | - | - | Varies | DFT |
| 1,10-Phenanthroline (in water) | - | - | Varies | DFT |
| (p-MeBz)2SnCl2-1,10-phenanthroline | - | - | - | DFT/B3LYP/LanL2DZ |
| (p-ClBz)2SnCl2-1,10-phenanthroline | - | - | - | DFT/B3LYP/LanL2DZ |
Data for unsubstituted 1,10-phenanthroline and its tin complexes are noted as calculated, but specific values were not provided in the search results. The energy gap for the triphenyltriazine derivative is derived from the reported HOMO and LUMO levels.
Intraligand Electronic Transitions and Charge Transfer Phenomena
The electronic absorption spectra of 1,10-phenanthroline and its derivatives are characterized by transitions within the ligand itself, known as intraligand (IL) or ligand-centered (LC) transitions. researchgate.netnih.gov These typically involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital (π→π) or from a non-bonding orbital on the nitrogen atoms to a π antibonding orbital (n→π*). dergipark.org.trresearchgate.net For the parent 1,10-phenanthroline, absorption bands corresponding to these transitions are observed in the ultraviolet region. researchgate.net
When 1,10-phenanthroline acts as a ligand in a metal complex, new electronic transitions can emerge due to the interaction between the metal and the ligand. These are known as charge-transfer (CT) transitions.
Metal-to-Ligand Charge Transfer (MLCT) involves the promotion of an electron from a d-orbital of the metal to a π* orbital of the phenanthroline ligand. nih.gov This is a common phenomenon in complexes with transition metals having filled or partially filled d-orbitals, such as Ru(II), Os(II), and Cu(I). rsc.orgwikipedia.orgrsc.org
Ligand-to-Metal Charge Transfer (LMCT) is the opposite process, where an electron is transferred from a ligand-based orbital to an empty or partially filled d-orbital of the metal. nih.govnih.gov This is more likely to occur with metals in high oxidation states. nih.gov
The formation of charge-transfer complexes can also occur between 1,10-phenanthroline as an electron donor and a π-acceptor molecule. Spectrophotometric studies have demonstrated the formation of such complexes, which are characterized by the appearance of a new absorption band, the charge-transfer band.
In some ruthenium(II) complexes with substituted 1,10-phenanthroline ligands, the excited states can have mixed MLCT and ligand-centered (LC) character. nih.gov
Luminescence Properties of this compound and its Metal Complexes
Pristine 1,10-phenanthroline is generally a weakly fluorescent molecule. rsc.orgbohrium.com However, its luminescence properties can be significantly enhanced through chemical functionalization or by coordination to metal ions. rsc.orgbohrium.com The introduction of substituents and the formation of metal complexes give rise to a variety of emissive behaviors, making them valuable for applications in lighting, sensing, and bioimaging. rsc.orgsoton.ac.uk
In some metal complexes of 1,10-phenanthroline, particularly with closed-shell metal ions like Zn(II), the observed luminescence can originate from an excited state localized on the ligand itself. This is referred to as ligand-centered (LC) or intraligand (IL) emission. nih.gov The fluorescence yields of bis- and tris-bidentate complexes of 1,10-phenanthroline with zinc have been observed to increase compared to the corresponding mono-bidentate complexes, suggesting that interactions between the ligands in the excited state can influence the emission properties. capes.gov.br In ruthenium(II) complexes with arylethynyl-substituted phenanthroline, some emission components have been assigned to excited states with significant ligand-centered character mixed with MLCT states. nih.gov
Luminescence in many transition metal complexes of 1,10-phenanthroline arises from the radiative decay of charge-transfer excited states.
MLCT Luminescence: This is a prominent feature of d⁶ metal complexes like Ru(II) and d¹⁰ complexes like Cu(I) with phenanthroline ligands. nih.govwikipedia.orgrsc.org Upon excitation, an electron is promoted from a metal-based d-orbital to a ligand-based π* orbital. The subsequent radiative relaxation from this MLCT excited state results in the emission of light. nih.gov For instance, ruthenium(II) complexes with 4-arylethynyl-1,10-phenanthroline exhibit dual emissions at low temperatures, with one component attributed to an MLCT excited state. nih.gov Copper(I) complexes with sterically hindered phenanthroline ligands, such as 2,9-diphenyl-1,10-phenanthroline, are known to have long-lived MLCT excited states that are emissive even in solution at room temperature. rsc.orgcapes.gov.br
LMCT Luminescence: While less common for phenanthroline complexes, LMCT emission can occur, particularly with metals in higher oxidation states. nih.gov This process involves the radiative decay from an excited state formed by the transfer of an electron from the phenanthroline ligand to the metal center. nih.gov However, LMCT excited states are often non-emissive or have very short lifetimes due to efficient non-radiative decay pathways. nih.gov
Lanthanide ions (Ln³⁺), such as europium(III) and terbium(III), exhibit characteristic, sharp emission bands but have very low molar absorptivities due to their f-f transitions being Laporte-forbidden. osti.govnih.gov To overcome this, organic ligands like 1,10-phenanthroline derivatives can act as "antennas". researchgate.netrsc.org The process, known as the antenna effect , involves the following steps:
The organic ligand (the antenna) absorbs incident light, promoting it to an excited singlet state. nih.gov
The excited singlet state undergoes intersystem crossing to a longer-lived triplet state. nih.gov
Energy is transferred from the ligand's triplet state to the lanthanide ion, populating an emissive excited state of the metal. nih.govrsc.org
The lanthanide ion then relaxes to its ground state by emitting its characteristic line-like luminescence. osti.gov
This sensitization process dramatically enhances the luminescence intensity of the lanthanide ion. researchgate.net 1,10-phenanthroline and its derivatives have been successfully used as antenna ligands in complexes with Sm(III), Dy(III), Eu(III), and Tb(III), leading to sensitized metal-centered emission. rsc.orgresearchgate.netiaea.org
The efficiency and dynamics of the luminescence process are quantified by the quantum yield (Φ) and the emission lifetime (τ).
The quantum yield is the ratio of the number of photons emitted to the number of photons absorbed. In lanthanide complexes with 1,10-phenanthroline and oxydiacetate, the quantum yield of sensitized luminescence was found to be significantly different for different lanthanides, with a value of 19% for a Dy(III) complex and 1.4% for a Sm(III) complex. iaea.org Some copper complexes with a (+)/(−)-menthol-derived 1,10-phenanthroline ligand have been reported to exhibit exceptionally high quantum yields, close to 100%. researchgate.net
The emission lifetime is the average time the molecule spends in the excited state before returning to the ground state. Lanthanide complexes often exhibit long emission lifetimes, typically in the microsecond to millisecond range. nih.gov For example, a series of isostructural polyoxotitanates with lanthanides and 1,10-phenanthroline showed a significant increase in the emission lifetime for a Eu(III) complex compared to a reference complex without the metal-oxo core. acs.org Ruthenium(II) complexes with substituted 1,10-phenanthroline have shown emission lifetimes on the order of microseconds. nih.gov In contrast, fluorescent imidazo[4,5-f]-1,10-phenanthroline ligands exhibit much shorter emission lifetimes in the nanosecond range, consistent with fluorescence from a singlet excited state. soton.ac.uk
Table 2: Photophysical Data for Selected 1,10-Phenanthroline Complexes
| Complex | Emission Type | Quantum Yield (Φ) | Emission Lifetime (τ) |
| [Dy(ODA)(phen)·4H₂O]⁺ | Sensitized Luminescence | 19% | a few microseconds |
| [Sm(ODA)(phen)·4H₂O]⁺ | Sensitized Luminescence | 1.4% | a few microseconds |
| [Cu(L)DPEPhos]PF₆ (L = (+)/(−)-menthol-derived 1,10-phenanthroline) | Circularly Polarized-TADF | ~100% | - |
| [Ru(phen-aryl)₃]²⁺ | MLCT/LC | - | ~13 µs (short component), ~27 µs (long component) |
| Eu₂Ti₄O₆(phen)₂(met)₁₀ | Lanthanide-centered | - | Increased by 1.1 ms (B15284909) vs. reference |
| Imidazo[4,5-f]-1,10-phenanthroline ligands | Fluorescence | - | 2.6 - 3.7 ns |
Data not available is indicated by '-'.
Electrochemical Behavior and Redox Chemistry
Cyclic Voltammetry and Other Voltammetric Techniques for Redox Characterization
Cyclic voltammetry (CV) is a primary technique used to investigate the redox properties of 1,10-phenanthroline-based ligands and their metal complexes. This method provides valuable information about reduction and oxidation potentials, the stability of redox species, and the kinetics of electron transfer processes.
The electrochemical behavior of substituted 1,10-phenanthroline (B135089) derivatives is typically studied in a non-aqueous solvent, such as acetonitrile (B52724) or dimethylformamide, containing a supporting electrolyte like tetrabutylammonium (B224687) hexafluorophosphate. nih.gov In such studies, a three-electrode system is commonly employed, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). nih.gov
For instance, the cyclic voltammograms of various functionalized phenanthroline-Co(II) complexes have been recorded at scan rates ranging from 0.05 to 5.0 V/s to analyze the influence of different substituents on the metal's redox potential. nih.gov Similarly, the electrochemical properties of ruthenium(II) complexes with phenanthroline ligands featuring extended π-conjugation have been characterized using CV, revealing both reversible and irreversible redox processes. researchgate.net While specific CV data for 1,10-phenanthroline-4-carbonitrile is not extensively documented in isolation, studies on related structures, such as 4,7-di(9H-carbazol-9-yl)-9-oxo-9,10-dihydro-1,10-phenanthroline-5-carbonitrile, show complex voltammograms, particularly in the negative potential range, which are indicative of the formation of anion radicals. nih.govnih.gov
Oxidation and Reduction Processes of the this compound Ligand
The oxidation and reduction of the 1,10-phenanthroline ligand are centered on its π-system. The presence of the electron-withdrawing carbonitrile group at the 4-position is expected to make the ligand more difficult to oxidize and easier to reduce compared to the unsubstituted 1,10-phenanthroline.
Reduction: The reduction process typically involves the acceptance of an electron into the lowest unoccupied molecular orbital (LUMO) of the phenanthroline ring system to form a radical anion. The potential at which this occurs is influenced by the energy of the LUMO. The electron-withdrawing nature of the nitrile group lowers the LUMO energy, thus facilitating the reduction of the ligand. For example, in related phenanthroline derivatives, the first reduction wave observed in cyclic voltammetry corresponds to the formation of an anion radical. nih.gov
Oxidation: The oxidation process involves the removal of an electron from the highest occupied molecular orbital (HOMO). The carbonitrile group's electron-withdrawing effect also lowers the HOMO energy, making the ligand more resistant to oxidation. It is worth noting that the oxidation of the unsubstituted 1,10-phenanthroline can lead to the formation of 1,10-phenanthroline-5,6-dione (B1662461) under certain conditions. wikipedia.orgnih.gov The presence of the carbonitrile group would likely alter the oxidation pathway and potential.
Redox Potentials of Metal Complexes and Ligand-Based Redox Events
When this compound acts as a ligand in a metal complex, both the metal center and the ligand can be subject to redox events. The strong electron-withdrawing nature of the cyano group significantly impacts the redox potentials of the resulting metal complexes.
The introduction of electron-withdrawing substituents on the phenanthroline ring generally leads to a positive shift in the metal-centered redox potentials. nih.gov This is because the electron-withdrawing group decreases the electron density on the metal center, making it more electrophilic and thus easier to reduce (and harder to oxidize). For example, in a series of tris(1,10-phenanthroline)iron(II) complexes, substitution at the 4 and 7 positions with electron-withdrawing groups leads to a broad variation in the redox potential. scite.ai
In the case of Fe(II) complexes, the presence of 1,10-phenanthroline as a ligand is known to raise the reduction potential of the Fe(III)/Fe(II) couple compared to the aqua ion. researchgate.net The addition of a carbonitrile group to the phenanthroline ligand would be expected to further increase this potential. This principle is utilized to tune the properties of metal complexes for applications such as redox mediators in dye-sensitized solar cells. nih.gov
Ligand-based redox events are also common. In many ruthenium(II) polypyridyl complexes, the first reduction is often localized on the ligand with the lowest-lying π* orbital. researchgate.net For a complex containing this compound, this ligand would likely be the site of the initial reduction due to the electron-withdrawing cyano group.
Below is a table summarizing the expected trends in redox potentials for a hypothetical M(phen-4-CN)n complex compared to the unsubstituted M(phen)n complex.
| Redox Process | Effect of 4-Carbonitrile Group | Reasoning |
|---|---|---|
| Metal-centered Oxidation (e.g., MII → MIII) | Potential becomes more positive (harder to oxidize) | Electron-withdrawing group decreases electron density on the metal. |
| Metal-centered Reduction (e.g., MII → MI) | Potential becomes more positive (easier to reduce) | Electron-withdrawing group makes the metal center more electrophilic. |
| Ligand-based Reduction | Potential becomes more positive (easier to reduce) | Electron-withdrawing group lowers the LUMO energy of the ligand. |
| Ligand-based Oxidation | Potential becomes more positive (harder to oxidize) | Electron-withdrawing group lowers the HOMO energy of the ligand. |
Correlation Between Electrochemical Properties and Electronic Structure
The electrochemical properties of this compound and its metal complexes are directly correlated with their electronic structure. The electron-withdrawing cyano group significantly perturbs the molecular orbitals of the phenanthroline system.
Theoretical calculations, such as Density Functional Theory (DFT), are often used to understand these correlations. DFT calculations can predict the energies of the HOMO and LUMO, which are directly related to the oxidation and reduction potentials, respectively. Studies on substituted phenanthrolines have shown a good correlation between the calculated HOMO/LUMO energy levels and the experimentally determined oxidation/reduction potentials. nih.govnih.gov
The introduction of an electron-withdrawing group like carbonitrile at the 4-position lowers the energy of both the HOMO and LUMO of the phenanthroline ligand. nih.gov This lowering of the LUMO energy facilitates ligand-based reduction. In a metal complex, this can also influence the metal-to-ligand charge transfer (MLCT) transitions. The lower energy of the ligand's π* orbitals can lead to a red-shift in the MLCT absorption bands.
Furthermore, strong linear correlations have been found between ligand field parameters and computed reduction potentials and electronic transition energies in metal complexes. acs.org This underscores the critical role that the electron-donating or electron-withdrawing ability of the ligand plays in modulating the electronic structure and, consequently, the redox properties of the resulting complexes. The phenanthroline ligand itself can modify the electronic properties of a molecule by acting as an electron-withdrawing ligand. rsc.org
Computational and Theoretical Investigations
Density Functional Theory (DFT) for Ground State Geometries and Electronic Structure Elucidation
Density Functional Theory (DFT) is a cornerstone of computational chemistry, widely employed to determine the most stable three-dimensional arrangement of atoms (ground state geometry) and the electronic landscape of molecules. nih.govchemrxiv.orgnih.govresearchgate.net For 1,10-phenanthroline (B135089) and its derivatives, DFT calculations provide precise information on bond lengths, bond angles, and the distribution of electron density. researchgate.net
In a typical DFT study, the geometry of the molecule is optimized to find the lowest energy conformation. For the parent 1,10-phenanthroline, these calculations accurately reproduce experimentally determined structures. The introduction of a carbonitrile (-C≡N) group at the 4-position is expected to cause localized changes in the geometry of the phenanthroline ring due to the electron-withdrawing nature of the nitrile group.
A key output of DFT calculations is the characterization of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that influences the molecule's reactivity and electronic properties. In studies of related phenanthroline complexes, the LUMO is often found to be distributed over the phenanthroline ring system, indicating its role as an electron acceptor. mdpi.commdpi.com The HOMO, conversely, can be located on different parts of a larger complex, but for the isolated ligand, it would involve the π-system of the rings.
Table 1: Representative Calculated and Experimental Geometric Parameters for 1,10-Phenanthroline Complexes.
Note: This table presents data for related Ni-phenanthroline complexes as a proxy to illustrate the accuracy of DFT methods. All bond lengths are in Angstroms (Å) and bond angles are in degrees (°).
| Parameter | Complex 2 (Experimental) | Complex 2 (Calculated) |
| Ni—N Bond Lengths | 2.09 - 2.12 | 2.00 - 2.19 |
| Ni—Cl Bond Length | - | 2.24 |
This data is illustrative of the agreement between experimental X-ray data and DFT-calculated geometries for phenanthroline-containing compounds. mdpi.com
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronically excited states. rsc.orgnih.govaps.org This is crucial for understanding a molecule's response to light, such as absorption and emission. TD-DFT can predict the electronic absorption spectrum (UV-Vis spectrum) by calculating the energies of vertical excitations from the ground state to various excited states. nih.govdp.tech
For 1,10-phenanthroline, the UV-Vis spectrum shows characteristic absorption bands corresponding to π→π* and n→π* transitions. researchgate.netresearchgate.net TD-DFT calculations have been successful in assigning these transitions and predicting their energies. researchgate.netnih.gov The introduction of the electron-withdrawing cyano group at the 4-position would be expected to influence the energy of these transitions, potentially causing a shift in the absorption maxima. TD-DFT calculations on 1,10-Phenanthroline-4-carbonitrile would precisely quantify this effect and help interpret its experimental spectrum. Studies on related complexes show that TD-DFT can accurately reproduce experimental spectra and unravel the nature of low-energy absorption bands, which often arise from charge-transfer transitions. mdpi.comresearchgate.net
Computational Modeling of Spectroscopic Data (e.g., NMR, UV-Vis, IR)
Computational modeling provides a powerful means to simulate and interpret various types of spectroscopic data, offering a direct comparison between theoretical models and experimental results. nih.gov
NMR Spectroscopy: DFT calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR). google.com The calculated chemical shifts for the protons on the phenanthroline ring are sensitive to the electronic environment, which is influenced by factors like coordination to a metal ion or the presence of substituents. researchgate.net For this compound, theoretical calculations would predict a unique set of chemical shifts, particularly for the protons and carbons near the cyano group, aiding in the assignment of the experimental NMR spectrum. mdpi.comhmdb.canih.gov
UV-Vis Spectroscopy: As discussed under TD-DFT, computational modeling is essential for interpreting UV-Vis spectra. The parent 1,10-phenanthroline has an absorbance peak around 232 nm. aatbio.com Theoretical calculations can simulate the entire spectrum by computing the energies and oscillator strengths of electronic transitions, allowing for a detailed assignment of each observed peak. nih.govnist.gov
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. diva-portal.org DFT calculations can compute these vibrational frequencies with high accuracy. researchgate.net For phenanthroline derivatives, characteristic IR bands include the C=N and C=C stretching vibrations. researchgate.netrsc.org Theoretical calculations can confirm the assignment of these bands and show how their frequencies shift upon substitution or complexation. researchgate.netumich.edu For this compound, a key vibrational mode would be the stretching of the C≡N triple bond, which is expected to appear in a distinct region of the IR spectrum.
Analysis of Intermolecular and Intramolecular Interactions in Supramolecular Assemblies
Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and identify weak interactions within and between molecules. It plots the reduced density gradient against the electron density to reveal regions of hydrogen bonding, van der Waals forces, and steric repulsion. This method would be highly valuable for understanding how molecules of this compound pack in a crystal, highlighting the specific roles of hydrogen bonds involving the nitrile nitrogen or C-H donors, as well as π-π stacking interactions between the aromatic rings.
Natural Bond Orbital (NBO) analysis translates complex wavefunctions from DFT calculations into a more intuitive chemical language of Lewis structures, lone pairs, and bonds. wikipedia.orgnih.govq-chem.com NBO analysis quantifies the electron density in these localized orbitals and describes delocalization effects through donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu For this compound, NBO analysis could elucidate the electronic nature of the C-C and C-N bonds, the hybridization of the atoms, and the delocalization of the π-electrons across the aromatic system. It would also quantify the donor-acceptor interactions responsible for stabilizing the molecule and its complexes.
Studies on related phenanthroline complexes have shown that H···H, C···H/H···C, and contacts involving heteroatoms (like Cl···H or O···H) are often the most significant interactions driving the crystal structure. nih.govresearchgate.net For this compound, Hirshfeld analysis would be expected to reveal significant contributions from H···H and C···H contacts, as well as crucial interactions involving the nitrogen atoms of both the phenanthroline ring and the cyano group, likely through N···H hydrogen bonds. π-π stacking interactions, visualized as adjacent red and blue triangles on the Hirshfeld surface shape-index map, are also common in these aromatic systems. nih.gov
Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Phenanthroline Complex.
Note: This data is for trichlorido(1,10-phenanthroline-κN,N′)phenyltin(IV) and serves as an example of the insights gained from this analysis. nih.gov
| Intermolecular Contact | Contribution (%) |
| Cl···H/H···Cl | 32.4 |
| H···H | 30.7 |
| C···H/H···C | 24.0 |
| C···C | 6.2 |
| C···Cl/Cl···C | 4.1 |
| N···H/H···N | 1.7 |
Energy framework calculations can further build on this analysis to visualize and quantify the energetic contributions of these interactions, providing a clear picture of the forces that hold the crystal together.
Predictive Modeling for Ligand Design and Complex Property Optimization
Computational and theoretical investigations play a pivotal role in the rational design of novel ligands and the optimization of their metal complex properties. For derivatives of 1,10-phenanthroline, such as this compound, predictive modeling offers a powerful tool to forecast how structural modifications will impact their electronic, spectroscopic, and reactive characteristics. This foresight accelerates the discovery of compounds with desired functionalities, be it for catalysis, sensing, or medicinal applications.
The core of predictive modeling in this context lies in the application of quantum chemical methods, most notably Density Functional Theory (DFT), to establish Structure-Property Relationships (SPRs). By systematically altering the substituents on the phenanthroline scaffold in silico, researchers can elucidate trends in properties such as metal-ligand bond strengths, redox potentials, and absorption/emission spectra. The electron-withdrawing nature of the nitrile group in this compound, for instance, is predicted to significantly modulate the π-system of the ligand, thereby influencing the properties of its coordination complexes.
Quantitative Structure-Activity Relationship (QSAR) Studies
A prominent application of predictive modeling is in the development of Quantitative Structure-Activity Relationship (QSAR) models. These models seek to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. For 1,10-phenanthroline derivatives, QSAR studies have been successfully employed to predict their antimalarial potency. doaj.orgscholarsresearchlibrary.comresearchgate.net
In these studies, a range of "descriptors" for each molecule are calculated using computational methods. These descriptors can be electronic (such as atomic net charges, dipole moment, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)), spatial, or physicochemical (like log P, a measure of lipophilicity). scholarsresearchlibrary.comresearchgate.net By employing statistical techniques like multiple linear regression, a QSAR equation is derived that links these descriptors to the observed biological activity, often expressed as the concentration required to inhibit a biological process by 50% (IC50).
For example, a QSAR study on a series of 1,10-phenanthroline analogs as antimalarial drugs revealed a strong correlation between their antiplasmodial activity and the atomic net charges on specific atoms within the phenanthroline framework. doaj.org The resulting equation allows for the prediction of the antimalarial activity of new, unsynthesized derivatives, guiding the design of more potent therapeutic agents. doaj.org
Predicting Photophysical Properties of Complexes
Predictive modeling is also extensively used to tailor the photophysical properties of metal complexes for applications in areas like organic light-emitting diodes (OLEDs) and luminescent sensors. The introduction of substituents onto the 1,10-phenanthroline ligand can dramatically alter the energy levels of the frontier molecular orbitals, which in turn affects the absorption and emission characteristics of the corresponding metal complexes.
A theoretical study on a series of copper(I) complexes with 2,9-disubstituted 1,10-phenanthroline ligands, including an analogue with a cyano (-CN) group, provides a clear example of this approach. nih.gov Using DFT and time-dependent DFT (TD-DFT), researchers can calculate the electronic and nuclear structures of these complexes in both their ground and excited states. nih.gov Such calculations can predict key parameters like the energy of the lowest triplet excited state (T1) and the energy barrier for conformational changes in the excited state, which are crucial for understanding and optimizing properties like thermally activated delayed fluorescence (TADF). nih.gov
The following table, based on data from theoretical investigations of substituted phenanthroline complexes, illustrates how computational models can predict the impact of different substituents on key properties. While this data is for 2,9-disubstituted phenanthrolines, the principles are directly applicable to the predictive design of complexes with 4-substituted ligands like this compound.
| Substituent (X) at 2,9-positions | Calculated Property | Predicted Impact |
|---|---|---|
| -H (Hydrogen) | Reference properties | Baseline for comparison |
| -F (Fluoro) | Increased oxidation potential | Electron-withdrawing, stabilizes HOMO |
| -Cl (Chloro) | Slightly increased oxidation potential | Weakly electron-withdrawing |
| -Br (Bromo) | Similar to Chloro | Weakly electron-withdrawing |
| -I (Iodo) | Slightly decreased oxidation potential | Weakly electron-donating (due to polarizability) |
| -Me (Methyl) | Decreased oxidation potential | Electron-donating, destabilizes HOMO |
| -CN (Cyano) | Significantly increased oxidation potential | Strongly electron-withdrawing, significantly stabilizes HOMO |
This table is illustrative and based on general principles and findings from computational studies on substituted phenanthrolines. nih.gov
By analyzing such data, chemists can make informed decisions about which substituents to incorporate to achieve desired electronic and photophysical properties in the resulting metal complexes. For this compound, the potent electron-withdrawing cyano group is predicted to lower the energy of the LUMO of the ligand, which would, in turn, affect the metal-to-ligand charge transfer (MLCT) energies in its complexes, leading to shifts in their absorption and emission spectra. mdpi.com
Optimizing Complex Geometry and Reactivity
Furthermore, computational models can be used to study reaction mechanisms and predict the stability of intermediates. For instance, in the context of DNA-targeting drugs, modeling can predict how a 1,10-phenanthroline-based complex will bind to DNA and can even elucidate the mechanism of DNA cleavage. nih.gov By understanding these interactions at a molecular level, ligands can be designed to enhance binding affinity and specificity.
Advanced Applications and Functional Roles
Catalytic Applications of 1,10-Phenanthroline-4-carbonitrile Metal Complexes
Metal complexes incorporating 1,10-phenanthroline (B135089) and its derivatives are renowned for their catalytic prowess in a multitude of chemical transformations. chim.itwikipedia.org The electronic influence of substituents on the phenanthroline ring can significantly impact the catalytic activity of the corresponding metal complexes.
Homogeneous and Heterogeneous Catalysis
Homogeneous catalysis, where the catalyst and reactants are in the same phase, and heterogeneous catalysis, where they are in different phases, are fundamental pillars of chemical synthesis. youtube.comnih.gov 1,10-phenanthroline-based ligands have been extensively employed in both domains. For instance, palladium complexes of 1,10-phenanthroline have demonstrated high efficiency in the aerobic oxidation of alcohols. Similarly, iron complexes with 1,10-phenanthroline have been utilized for C-H amination reactions. nih.gov In the realm of heterogeneous catalysis, 1,10-phenanthroline-based polymers have served as robust supports for palladium nanoparticles, creating recyclable catalysts for alcohol oxidation.
While the broader family of 1,10-phenanthroline ligands has seen significant exploration, specific studies detailing the application of This compound in either homogeneous or heterogeneous catalysis are not extensively documented in the reviewed literature. The electron-withdrawing nature of the nitrile group at the 4-position is expected to influence the electron density at the metal center in its complexes, potentially altering their catalytic activity and selectivity compared to the parent 1,10-phenanthroline. Further research is warranted to explore the catalytic potential of this specific ligand in various organic transformations.
Photocatalytic Degradation of Organic Pollutants
The photocatalytic degradation of organic pollutants is a promising advanced oxidation process for environmental remediation. mdpi.comresearchgate.net This process typically involves the generation of highly reactive oxygen species upon irradiation of a photocatalyst. mdpi.com Metal complexes and materials containing 1,10-phenanthroline have been investigated for this purpose. For example, a platinum-1,10-phenanthroline complex has been shown to act as a photosensitizer for the degradation of 4-chlorophenol (B41353) under visible light. researchgate.neteurjchem.com The mechanism often involves the generation of singlet oxygen. researchgate.net
Catalysis in Carbon Dioxide Reduction and Water Splitting
The conversion of carbon dioxide (CO2) into valuable chemicals and fuels and the splitting of water to produce hydrogen are critical areas of research for sustainable energy solutions. rsc.orgrsc.org Metal complexes of 1,10-phenanthroline have emerged as promising catalysts for both processes. For instance, copper-phenanthroline complexes have been used for the selective electrochemical reduction of CO2 to C2 products. rsc.org Furthermore, mono- and dinuclear porphyrin complexes featuring a phenanthroline moiety have been studied for the photochemical reduction of CO2. nih.gov In the context of water splitting, ruthenium complexes with sulfonated phenanthroline ligands have been employed as photosensitizers for hydrogen evolution. rsc.org
Detailed studies on the specific application of This compound in catalytic CO2 reduction or water splitting are limited in the available literature. The electron-withdrawing nature of the nitrile group could influence the redox potentials of the resulting metal complexes, which is a crucial parameter for the efficiency of these catalytic processes.
Electrocatalysis: Oxygen Reduction, Hydrogen Evolution, and Alcohol Oxidation Reactions
Electrocatalysis plays a vital role in various energy conversion and storage technologies. researchgate.net 1,10-Phenanthroline-based systems have been investigated for several key electrocatalytic reactions.
Oxygen Reduction Reaction (ORR): The ORR is a fundamental reaction in fuel cells and metal-air batteries. Mononuclear copper complexes with substituted 1,10-phenanthrolines have been shown to catalyze the four-electron reduction of oxygen to water. acs.org The electronic properties of the phenanthroline ligand have been found to influence the catalytic rate. acs.org Iron-based catalysts derived from porphyrin frameworks also show high activity for the ORR. ornl.govlasphub.com
Hydrogen Evolution Reaction (HER): The HER is the cathode reaction in water electrolysis for hydrogen production. Transition metal complexes of 1,10-phenanthroline, including those of iron, nickel, and cobalt, have been studied as electrocatalysts for the HER. researchgate.netelectrochemsci.org These complexes can lower the overpotential required for the reaction. electrochemsci.org
Alcohol Oxidation Reaction: The electrochemical oxidation of alcohols is a key process in direct alcohol fuel cells. While nickel-based materials are known to be effective catalysts for alcohol oxidation, and palladium complexes of phenanthroline have been used in aerobic alcohol oxidation, specific studies on the electrocatalytic oxidation of alcohols using this compound complexes are not extensively reported. nih.gov
Currently, there is a lack of specific data on the performance of This compound metal complexes in these electrocatalytic applications.
Photoredox Catalysis in Organic Transformations
Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under mild conditions. mdpi.comresearchgate.net Ruthenium and iridium complexes of bipyridine and phenanthroline are commonly used as photocatalysts. beilstein-journals.org The photophysical and electrochemical properties of these complexes are key to their catalytic activity. The functionalization of the phenanthroline ligand can be used to tune these properties. For example, photoredox-catalyzed phosphonylation of bromo-substituted 1,10-phenanthrolines has been achieved using an organic photocatalyst. mdpi.comresearchgate.net
While the broader field of photoredox catalysis with phenanthroline derivatives is well-established, specific examples utilizing This compound as a ligand in photoredox catalysts for organic transformations are not prominently featured in the reviewed literature. The electron-withdrawing nitrile group could potentially modulate the excited-state redox potentials of the metal complex, making it a candidate for specific photoredox reactions.
Supramolecular Assemblies and Advanced Material Science Applications
The rigid and planar structure of 1,10-phenanthroline makes it an excellent building block for the construction of supramolecular assemblies and advanced materials. chemicalbook.comrsc.org These materials find applications in various fields, including sensing, catalysis, and optoelectronics. nih.gov For instance, 1,10-phenanthroline derivatives have been incorporated into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). chemicalbook.com
Detailed research findings on the specific use of This compound in the design and synthesis of supramolecular assemblies and advanced materials are not widely available. The presence of the nitrile group could offer additional coordination sites or opportunities for post-synthetic modification, making it a potentially valuable component for creating novel functional materials.
| Application Area | General 1,10-Phenanthroline Derivative Findings | Specific Findings for this compound |
| Homogeneous Catalysis | Pd and Fe complexes are effective for alcohol oxidation and C-H amination. nih.gov | Not extensively documented in the reviewed literature. |
| Heterogeneous Catalysis | Polymer-supported Pd nanoparticles are recyclable catalysts for alcohol oxidation. | Not extensively documented in the reviewed literature. |
| Photocatalytic Degradation | Pt-phenanthroline complexes act as photosensitizers for degrading organic pollutants. researchgate.neteurjchem.com | Not readily available in the surveyed scientific literature. |
| CO2 Reduction | Cu-phenanthroline complexes are used for electrochemical CO2 reduction. rsc.org | Limited data available in the reviewed literature. |
| Water Splitting | Ru-phenanthroline complexes serve as photosensitizers for hydrogen evolution. rsc.org | Limited data available in the reviewed literature. |
| Electrocatalysis (ORR) | Cu-phenanthroline complexes catalyze the 4-electron reduction of O2. acs.org | Lack of specific data. |
| Electrocatalysis (HER) | Fe, Ni, and Co complexes are active for the hydrogen evolution reaction. researchgate.netelectrochemsci.org | Lack of specific data. |
| Photoredox Catalysis | Ru and Ir complexes are widely used as photocatalysts. beilstein-journals.org | Not prominently featured in the reviewed literature. |
| Supramolecular Assemblies | Used as a building block for MOFs and COFs. chemicalbook.comrsc.org | Not widely available. |
Host-Guest Chemistry and Molecular Recognition
The principles of host-guest chemistry, which involve the complexation of a "host" molecule with a "guest" molecule or ion, are central to the application of this compound in molecular recognition. The phenanthroline unit itself is a well-established chelating agent with a strong affinity for a variety of metal ions. nih.govrsc.org The introduction of the carbonitrile group at the 4-position can modulate the electronic properties and steric environment of the phenanthroline core, thereby influencing its binding selectivity and affinity for specific guests.
Self-Assembly Processes and Crystal Engineering
Self-assembly is a process where disordered components spontaneously organize into ordered structures. In the context of this compound, its planar structure and ability to participate in various non-covalent interactions make it an excellent candidate for constructing well-defined supramolecular architectures. Crystal engineering, a subset of supramolecular chemistry, focuses on the design and synthesis of crystalline solids with desired properties, and relies heavily on the predictable nature of intermolecular interactions. researchgate.net
Application in Metal-Organic Frameworks (MOFs) and Porous Materials
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The versatility of 1,10-phenanthroline derivatives, including this compound, makes them valuable components in the design of functional MOFs. acs.orgresearchgate.net The phenanthroline moiety can coordinate to metal centers, while the carbonitrile group can either remain as a functional group within the pores or be further modified to tailor the properties of the MOF.
The choice of the organic ligand is critical in determining the structure and properties of the resulting MOF. For example, the use of mixed-ligand strategies, combining 1,10-phenanthroline with other organic linkers like dicarboxylic acids, allows for the fine-tuning of the framework's dimensionality and porosity. acs.org The resulting porous materials can exhibit high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis.
Design of Functional Inorganic–Organic Hybrid Materials
Inorganic-organic hybrid materials combine the properties of both inorganic and organic components at the molecular or nanometer scale. nih.gov 1,10-Phenanthroline and its derivatives are frequently employed as the organic component in these hybrids due to their robust structure and coordinating ability. researchgate.net The incorporation of this compound into such materials can impart specific functionalities, such as luminescence or catalytic activity.
These hybrid materials can be classified based on the nature of the interaction between the organic and inorganic phases. Class I hybrids involve weak interactions like van der Waals forces or hydrogen bonds, while Class II hybrids feature strong covalent bonds between the components. nih.gov The biological activities of these hybrid molecules are often dependent on the interplay between the ligand structure and the coordinated metal ion. researchgate.net
Sensing and Analytical Applications
The inherent photophysical properties of the 1,10-phenanthroline scaffold, combined with the electronic influence of the carbonitrile group, make this compound and its derivatives promising candidates for the development of chemical sensors and analytical probes.
Luminescent Chemosensors for Cations and Anions
The 1,10-phenanthroline framework is an excellent platform for building chemosensors due to its favorable electronic and photoactive properties. researchgate.netrsc.org Derivatization of the phenanthroline ring can lead to ligands that exhibit changes in their photophysical properties, such as UV-vis absorption and fluorescence, upon binding to specific cations or anions. rsc.org These changes form the basis for the detection and quantification of the target analyte.
The introduction of a carbonitrile group can influence the electron density of the phenanthroline ring system, which in turn affects the energy levels of the molecule. This perturbation can lead to measurable shifts in the absorption and emission spectra upon coordination with an analyte. rsc.org The design of these chemosensors often relies on the principles of coordination chemistry, where the phenanthroline moiety acts as a receptor for the target ion. researchgate.netrsc.org The development of such sensors is crucial for applications in environmental monitoring and biological systems. rsc.org
Probes in Chemical Analysis and Biochemical Assays
Beyond simple ion sensing, derivatives of 1,10-phenanthroline are utilized as probes in more complex analytical and biochemical assays. For instance, 1,10-phenanthroline-copper complexes have been employed as footprinting reagents to identify single-stranded regions in RNA molecules. nih.gov This technique relies on the ability of the complex to preferentially cleave the phosphodiester backbone in flexible, single-stranded regions compared to the more rigid double-stranded helical structures.
Furthermore, fluorescent probes based on the 1,10-phenanthroline scaffold have been developed for the selective detection of biologically relevant molecules. For example, a probe derived from 1,10-phenanthroline was shown to be highly selective for D-3-hydroxybutyric acid, a ketone body associated with diabetic ketoacidosis. tsijournals.com The interaction between the probe and the analyte leads to a distinct colorimetric and fluorescent response, enabling its detection and quantification. tsijournals.com Such probes hold potential for the development of rapid and sensitive diagnostic tools.
Applications in Optoelectronic Devices
Dye-Sensitized Solar Cells (DSSCs)
There is currently a lack of specific research data on the direct application or performance of this compound as a primary component or ligand in dye-sensitized solar cells. While numerous studies highlight the use of other 1,10-phenanthroline derivatives in ruthenium and other metal-based dyes for DSSCs, information detailing the efficiency, fill factor, or current density of cells utilizing the 4-carbonitrile derivative is not available in the public domain.
Organic Light-Emitting Diodes (OLEDs)
Similarly, in the field of organic light-emitting diodes, specific research detailing the use of this compound as an electron transport material, host material, or ligand in emissive complexes is not found in the available literature. The broader class of phenanthroline compounds is recognized for its potential in OLEDs, but performance data such as luminous efficiency, external quantum efficiency, or specific device architectures incorporating this compound are not documented.
Q & A
Q. Table 1: Key Spectroscopic Parameters
| Technique | Signature (phen-4-CN) | Signature (unsubstituted phen) |
|---|---|---|
| UV-Vis λ_max (MLCT) | 480 nm | 375 nm |
| EPR g⊥ (Cu²⁺) | 2.08 | 2.18 |
| IR ν(C≡N) | 2230 cm⁻¹ | N/A |
Advanced: How can researchers resolve contradictions in reported stability constants for metal complexes involving this compound across different solvent systems?
Methodological Answer:
Contradictions often arise from solvent polarity and ion-pairing effects. To address this:
Standardize solvent conditions : Use IUPAC-recommended solvents (e.g., 0.1 M NaClO₄ in 50% ethanol/water) for comparability .
Correct for ionic strength : Apply the Davies equation to adjust stability constants (log β) for ion interactions .
Validate via calorimetry : Compare thermodynamic data (ΔH, ΔS) from isothermal titration calorimetry (ITC) with potentiometric results to identify systematic errors .
Methodological: What experimental design considerations are crucial when employing this compound as a redox-active ligand in catalytic systems?
Methodological Answer:
- Oxygen exclusion : Use Schlenk lines or gloveboxes to prevent ligand oxidation, which degrades catalytic activity .
- Substrate scope screening : Test electron-rich and electron-deficient substrates to map the ligand’s redox flexibility .
- Kinetic profiling : Employ stopped-flow techniques to measure electron-transfer rates (k_ET) between the ligand and metal center .
- Error analysis : Calculate standard deviations for turnover frequencies (TOF) using triplicate runs and report confidence intervals (95%) .
Data Analysis: What statistical approaches are recommended for analyzing thermodynamic data discrepancies in studies involving this compound complexes?
Methodological Answer:
- Multivariate regression : Isolate solvent effects by correlating log β with solvent polarity indices (e.g., ET(30)) .
- Bland-Altman plots : Visualize agreement between different measurement techniques (e.g., potentiometry vs. spectrophotometry) .
- Error propagation : Use Monte Carlo simulations to quantify uncertainty in derived parameters (ΔG, ΔH) .
Q. Table 2: Thermodynamic Data for [Fe(phen-4-CN)₃]²⁺
| Solvent | log β (reported) | log β (corrected) | ΔH (kJ/mol) |
|---|---|---|---|
| Water | 14.2 ± 0.3 | 14.1 ± 0.2 | -58 ± 3 |
| DMSO | 12.8 ± 0.4 | 13.0 ± 0.3 | -49 ± 4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
